5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications .
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide include other benzofuran derivatives, thiadiazole-containing compounds, and carboxamide-functionalized molecules .
Uniqueness
What sets this compound apart from its similar counterparts is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-4-14-7-10-17-16(11-14)13(3)18(26-17)20(25)23-21-22-19(24-27-21)15-8-5-12(2)6-9-15/h5-11H,4H2,1-3H3,(H,22,23,24,25) |
InChI Key |
LADCMECYHMBRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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